molecular formula C22H38N4O9 B12299473 2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid

2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid

Cat. No.: B12299473
M. Wt: 502.6 g/mol
InChI Key: ZRWBSKCFKHSDHD-UHFFFAOYSA-N
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Description

2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid typically involves multi-step organic reactions. One common approach is the stepwise coupling of smaller amino acid derivatives, utilizing peptide bond formation techniques. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to ensure selective reactions at specific sites .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, allowing for the efficient assembly of the compound from its constituent amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid can undergo various chemical reactions due to its functional groups:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso derivatives, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex peptides and proteins.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for its potential therapeutic applications, including as a drug precursor.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 2-Amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid involves its interaction with specific molecular targets. The compound can form peptide bonds with other amino acids, influencing protein structure and function. It may also interact with enzymes and receptors, modulating biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form multiple peptide bonds and interact with various molecular targets makes it a valuable compound in research and industry .

Properties

IUPAC Name

2-amino-7-(1-carboxyethylamino)-6-[[4-carboxy-4-(heptanoylamino)butanoyl]amino]-7-oxoheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O9/c1-3-4-5-6-10-17(27)26-16(22(34)35)11-12-18(28)25-15(9-7-8-14(23)21(32)33)19(29)24-13(2)20(30)31/h13-16H,3-12,23H2,1-2H3,(H,24,29)(H,25,28)(H,26,27)(H,30,31)(H,32,33)(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWBSKCFKHSDHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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